1-Boc-3-(Methylthio)pyrrolidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Boc-3-(Methylthio)pyrrolidine can be synthesized through several synthetic routes. One common method involves the reaction of pyrrolidine with tert-butoxycarbonyl chloride to introduce the Boc protecting group. Subsequently, the methylthio group is introduced at the 3-position using a suitable methylthiolation reagent under controlled conditions.
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
1-Boc-3-(Methylthio)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) .
Reduction: Reduction reactions can convert the methylthio group to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4) .
Substitution: Nucleophilic substitution reactions can occur at the 3-position, where the methylthio group can be replaced by other nucleophiles under suitable conditions .
Common Reagents and Conditions:
- Oxidizing agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA)
- Reducing agents: Lithium aluminum hydride (LiAlH4)
- Nucleophiles: Various nucleophiles depending on the desired substitution
Major Products Formed:
Scientific Research Applications
1-Boc-3-(Methylthio)pyrrolidine has a wide range of scientific research applications, including:
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
Biology:
- Investigated for its potential biological activities and interactions with biological targets.
Medicine:
- Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Boc-3-(Methylthio)pyrrolidine involves its interaction with specific molecular targets and pathways. The Boc protecting group provides stability and prevents unwanted reactions during synthetic processes. The methylthio group can participate in various chemical reactions, contributing to the compound’s reactivity and versatility .
Comparison with Similar Compounds
Properties
IUPAC Name |
tert-butyl 3-methylsulfanylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-6-5-8(7-11)14-4/h8H,5-7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFVIHRYBTXYFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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